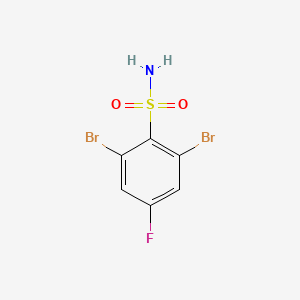
2,6-Dibromo-4-fluorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H4Br2FNO2S. It is a derivative of benzene, where two bromine atoms, one fluorine atom, and a sulfonamide group are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorobenzene-1-sulfonamide typically involves the bromination and sulfonation of fluorobenzene derivatives. One common method includes:
Bromination: Fluorobenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 6 positions.
Sulfonation: The dibromofluorobenzene is then reacted with chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 1 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Sulfonic acids or sulfinamides from oxidation or reduction reactions.
- Biaryl compounds from coupling reactions.
Applications De Recherche Scientifique
2,6-Dibromo-4-fluorobenzene-1-sulfonamide is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
- 2,4-Dibromo-1-fluorobenzene
- 2,6-Difluorobenzenesulfonamide
- 4-Bromo-2-fluorobenzenesulfonamide
Comparison: 2,6-Dibromo-4-fluorobenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with the sulfonamide group. This combination imparts distinct reactivity and biological activity compared to similar compounds. For instance, the additional bromine atoms enhance its electrophilic character, making it more reactive in substitution and coupling reactions.
Propriétés
IUPAC Name |
2,6-dibromo-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FNO2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWDEMEGSUZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)
![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B2996311.png)
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)

![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)


